molecular formula C8H13NO3 B15385564 ethyl N-but-3-enoyl-N-methylcarbamate

ethyl N-but-3-enoyl-N-methylcarbamate

Cat. No.: B15385564
M. Wt: 171.19 g/mol
InChI Key: SLAFGXPAVKOHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-but-3-enoyl-N-methylcarbamate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl N-but-3-enoyl-N-methylcarbamate

InChI

InChI=1S/C8H13NO3/c1-4-6-7(10)9(3)8(11)12-5-2/h4H,1,5-6H2,2-3H3

InChI Key

SLAFGXPAVKOHME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C(=O)CC=C

Origin of Product

United States

Biological Activity

Ethyl N-but-3-enoyl-N-methylcarbamate is a compound that belongs to the class of carbamate derivatives, which are known for their diverse biological activities, particularly in the fields of agriculture and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This compound features a carbamate functional group, which is crucial for its biological activity. The presence of the enoyl moiety contributes to its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamate pesticides and drugs, which can lead to neurotoxic effects if not properly managed.

Table 1: Comparison of AChE Inhibition Potency

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Rivastigmine38.98
GalantamineTBD

Toxicity Profile

The toxicity of this compound has been assessed in various animal models. Acute exposure studies demonstrate that this compound exhibits neurotoxic effects similar to other carbamates, with symptoms including tremors, muscle twitching, and respiratory distress.

Case Study: Neurotoxicity Assessment in Rats

In a study involving preweanling rats, exposure to this compound resulted in significant neurotoxic effects. The study measured behavioral changes and biochemical markers indicative of AChE inhibition. Results indicated a dose-dependent increase in neurotoxic symptoms, correlating with decreased AChE activity in brain tissues.

Therapeutic Potential

Despite its toxicological profile, there is growing interest in the potential therapeutic applications of this compound. Its ability to inhibit AChE may be harnessed for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Research Findings

Recent studies suggest that derivatives of carbamates can be optimized to enhance selectivity and reduce toxicity while maintaining therapeutic efficacy. For example, modifications to the alkyl chain or functional groups may lead to compounds with improved safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.